N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide
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Overview
Description
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is known for its unique structural features, which include a thiadiazole ring, a benzoxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with hydrazine hydrate.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by reacting o-aminophenol with benzoic acid derivatives under acidic conditions.
Coupling Reaction: The final step involves coupling the benzoxazole intermediate with the thiadiazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group, using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas with a catalyst
Substitution: Thiols, amines
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Thiol or amine-substituted derivatives
Scientific Research Applications
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with specific molecular pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with essential enzymes. In cancer research, the compound is believed to inhibit key signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide
- **N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
Uniqueness
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide is unique due to its combination of a thiadiazole ring, a benzoxazole ring, and a carboxamide group
Properties
Molecular Formula |
C23H16N4O2S2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenyl-2,1-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C23H16N4O2S2/c28-21(24-22-25-26-23(31-22)30-14-15-7-3-1-4-8-15)17-11-12-19-18(13-17)20(29-27-19)16-9-5-2-6-10-16/h1-13H,14H2,(H,24,25,28) |
InChI Key |
DCFRNIVJQNDKDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
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